1-(1-methyl-1H-pyrazol-3-yl)propan-1-one
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Overview
Description
1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a pyrazole ring substituted with a methyl group at position 1 and a propanone group at position 3. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction between 1-methyl-1H-pyrazole and propanone under acidic conditions can yield the desired product . Another method involves the use of transition-metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 4-Methyl-1-propyl-1H-pyrazol-5-amine
Uniqueness: 1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCEMLREJTVAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NN(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288092-88-6 |
Source
|
Record name | 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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